molecular formula C20H8Br4N2O2 B12908285 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol CAS No. 63537-67-7

2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol

Cat. No.: B12908285
CAS No.: 63537-67-7
M. Wt: 627.9 g/mol
InChI Key: GMONUTOYAJHSIR-UHFFFAOYSA-N
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Description

2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol is an organic compound with the molecular formula C20H8Br4N2O2 and a molecular weight of 627.91 g/mol . Its CAS Registry Number is 63537-67-7 . This brominated phenazine derivative is built upon the dibenzo[a,h]phenazine scaffold, a structure known for its extended π-conjugated system that is of significant interest in the development of advanced materials . Phenazine-based compounds are frequently explored in diverse research fields due to their redox-active properties . For instance, similar phenazine structures have been integrated into conjugated microporous polymers for energy storage applications in supercapacitors, and other phenazine derivatives are investigated for their potential biological activities . The specific bromine substitution pattern on this molecule suggests it may serve as a key intermediate in organic synthesis or be utilized in the development of novel functional materials. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

63537-67-7

Molecular Formula

C20H8Br4N2O2

Molecular Weight

627.9 g/mol

IUPAC Name

6,8,17,19-tetrabromo-16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one

InChI

InChI=1S/C20H8Br4N2O2/c21-9-5-11(23)19(27)15-7(9)1-3-13-17(15)26-14-4-2-8-10(22)6-12(24)20(28)16(8)18(14)25-13/h1-6,25,27H

InChI Key

GMONUTOYAJHSIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C(=CC(=C3O)Br)Br)N=C4C=CC5=C(C=C(C(=O)C5=C4N2)Br)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol generally involves:

  • Step 1: Preparation of a suitably brominated phenanthrene or phenazine precursor.
  • Step 2: Condensation with tetraamine derivatives to form the phenazine core.
  • Step 3: Introduction of hydroxyl groups at the 1,8-positions.
  • Step 4: Purification and crystallization to obtain the final tetrabrominated diol compound.

This approach is supported by analogous syntheses of related tetrabrominated polycyclic aromatic compounds, where bromination and condensation reactions are key.

Detailed Reaction Conditions and Procedures

A representative preparation method adapted from related tetrabrominated phenazine derivatives is as follows:

Step Reagents & Conditions Description Yield & Notes
1 2,7-Dibromophenanthrene-9,10-dione and benzene-1,2,4,5-tetraamine tetrahydrochloride Suspended in ethanol and acetic acid under argon atmosphere; heated to 100 °C; triethylamine added; reflux at 130 °C for 6 hours Quantitative yield of copper-colored powder; confirmed by single-crystal XRD; elemental analysis consistent with expected formula
2 Soxhlet extraction with water, ethanol, chloroform, THF, N,N-dimethylformamide Purification step to remove impurities and unreacted materials Ensures high purity and crystallinity
3 Drying at 120 °C overnight under vacuum Final drying to obtain stable solid Stable tetrabrominated phenazine diol

This method highlights the importance of an inert atmosphere (argon) to prevent oxidation and side reactions, and the use of triethylamine to facilitate condensation and color change indicating reaction progress.

Alternative Synthetic Routes

  • Metal-surface-mediated polymerization: For related tetrabrominated dibenzo derivatives, high-temperature (∼250 °C) metal-surface-mediated debromination followed by aryl–aryl coupling has been reported to form highly conjugated frameworks, which may be adapted for preparing similar tetrabrominated phenazine derivatives.

  • Irreversible C–C coupling reactions: Ullmann, Suzuki-Glaser, and Horner–Wadsworth–Emmons reactions have been employed in the synthesis of nitrogen-rich covalent organic frameworks (COFs) involving tetrabrominated aromatic building blocks, suggesting potential routes for constructing the phenazine core with bromine substituents.

Analytical and Structural Confirmation

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 2,7-Dibromophenanthrene-9,10-dione, benzene-1,2,4,5-tetraamine tetrahydrochloride
Solvents Ethanol, acetic acid
Atmosphere Argon (inert)
Temperature 100 °C initial heating, reflux at 130 °C for 6 h
Catalyst/Base Triethylamine (1.0 mL)
Purification Soxhlet extraction with multiple solvents
Drying 120 °C overnight under vacuum
Yield Quantitative (near 100%)
Characterization Elemental analysis, HRMS, single-crystal XRD

Chemical Reactions Analysis

Types of Reactions

2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove bromine atoms or convert the phenazine core to a more reduced state.

    Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace bromine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenazine derivatives .

Scientific Research Applications

2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors

Mechanism of Action

The mechanism by which 2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The presence of bromine atoms and hydroxyl groups allows for specific binding interactions, which can disrupt normal cellular processes .

Comparison with Similar Compounds

2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD)

  • Molecular Formula : C₁₂H₄Br₄O₂
  • Key Differences :
    • Core Structure : TBDD features a dibenzo-p-dioxin backbone instead of a phenazine system.
    • Bioactivity : TBDD exhibits high persistence in biological systems and acts as an endocrine disruptor, with studies showing its accumulation in adipose tissue and liver in rats .
    • Environmental Impact : Unlike 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol, TBDD is classified as a persistent organic pollutant (POP) due to its resistance to degradation and bioaccumulation .

Polybrominated Diphenyl Ethers (PBDEs)

  • General Formula : C₁₂H₁₀₋ₓBrₓO
  • Comparison: Functional Groups: PBDEs lack hydroxyl groups and nitrogen atoms, reducing their polarity compared to the target compound. Applications: PBDEs are widely used as flame retardants but face regulatory restrictions due to toxicity, whereas 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol’s phenolic groups may offer safer functionalization pathways .

Phenazine Derivatives

Phenazine-1,6-dicarboxylic Acid

  • Molecular Formula : C₁₄H₈N₂O₄
  • Key Differences :
    • Substituents : Lacks bromine atoms but contains carboxylic acid groups, enhancing water solubility and metal-binding capacity.
    • Biosynthesis : Produced microbially as an intermediate in antibiotic pathways (e.g., griseoluteic acid), contrasting with the synthetic origin of brominated phenazines .

Griseoluteic Acid

  • Structure : A methylated phenazine derivative with hydroxyl and methoxy groups.
  • Bioactivity : Exhibits antibiotic properties, unlike brominated phenazines, which are primarily explored for material science applications .

Diol-Containing Compounds

p-Menthane-1,8-diol

  • Molecular Formula : C₁₀H₁₈O₂
  • Comparison :
    • Reactivity : Undergoes acid-catalyzed dehydration to form cineoles (e.g., 1,8-cineole), whereas the aromatic diol groups in 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol favor redox or coordination chemistry .
    • Applications : Used in flavor/fragrance industries, contrasting with the electronic or flame-retardant uses of brominated phenazines .

Research Implications

The bromination pattern and diol functionality of 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol distinguish it from both bioactive phenazines (e.g., griseoluteic acid) and environmentally hazardous brominated dioxins. Comparative toxicokinetic analyses with TBDD could also clarify its environmental safety profile .

Biological Activity

2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol is a polycyclic aromatic compound characterized by a tetrabrominated dibenzo[a,h]phenazine structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and environmental science.

  • Molecular Formula : C12H6Br4N2O2
  • Molecular Weight : 515.89 g/mol
  • Boiling Point : Approximately 631.6 °C at 760 mmHg

The structure includes multiple bromine substituents and hydroxyl groups, which enhance its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol exhibits several pharmacological properties:

  • Anticancer Activity : Studies have shown that this compound can intercalate into DNA strands, potentially inhibiting cancer cell proliferation through disruption of DNA replication processes.
  • Enzyme Inhibition : It has demonstrated the ability to inhibit various enzymes, suggesting possible therapeutic applications in treating diseases linked to enzyme dysfunction.
  • Antioxidant Properties : The presence of hydroxyl groups may contribute to antioxidant activities, which are beneficial in mitigating oxidative stress-related damage in cells.

The biological activities of 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows the compound to fit between DNA base pairs, leading to structural changes and potential cytotoxic effects on cancer cells.
  • Enzyme Interaction : The bromine atoms and hydroxyl groups facilitate interactions with active sites of enzymes, altering their activity and potentially leading to therapeutic effects.
  • Radical Scavenging : The compound's ability to donate hydrogen atoms may help neutralize free radicals, reducing cellular damage.

Study on Anticancer Properties

A study conducted on the anticancer effects of 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol involved testing its efficacy against various cancer cell lines. The results indicated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range. This suggests a promising avenue for further development as an anticancer agent.

Enzyme Inhibition Study

Another investigation focused on the compound's inhibitory effects on specific enzymes related to cancer metabolism. The study revealed that 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol inhibited the activity of topoisomerase II and other critical enzymes involved in DNA replication and repair processes.

Comparative Analysis with Similar Compounds

The following table compares 2,4,9,11-tetrabromodibenzo[a,h]phenazine-1,8-diol with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaAnticancer ActivityEnzyme InhibitionAntioxidant Activity
2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diolC12H6Br4N2O2YesYesYes
Dibenzo[a,h]phenazineC12H8N2ModerateNoNo
Tetrabromobisphenol AC12H6Br4ONoYesModerate

Q & A

Q. What theoretical paradigms inform hypothesis generation for understudied properties of this compound?

  • Answer : Systems biology frameworks model multi-scale interactions (molecular to organismal levels). Constructivist paradigms encourage iterative hypothesis refinement based on emerging data (e.g., unexpected photostability). Researchers should adopt mixed-methods approaches, combining empirical data with abductive reasoning to address complex phenomena .

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